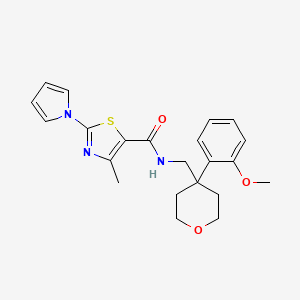

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

CAS No.: 1327244-30-3

Cat. No.: VC5271409

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327244-30-3 |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 |

| IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26) |

| Standard InChI Key | RJPZYZAYJGSHLS-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC |

Introduction

Overview of the Compound

The compound "N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide" is a complex organic molecule characterized by several functional groups and structural features:

-

Core Structure:

-

The molecule contains a thiazole ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms.

-

A pyrrole group is attached to the thiazole, adding another nitrogen-containing heterocycle.

-

-

Substituents:

-

A tetrahydro-pyran ring (a six-membered oxygen-containing heterocycle) is substituted with a methoxyphenyl group.

-

The molecule also includes an amide functional group (-CONH-) linked to the thiazole ring.

-

-

Molecular Formula: Based on its name, the molecular formula can be deduced, though exact data would require computational or experimental confirmation.

Potential Applications

Compounds with similar structures often exhibit biological activity due to the presence of heterocycles like thiazole and pyrrole. These functionalities are commonly found in:

-

Pharmaceutical Research:

-

Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

-

Pyrrole-containing compounds often display antifungal or antibacterial activity.

-

-

Material Science:

-

Complex organic molecules with heterocycles may also serve as intermediates in the synthesis of advanced materials or dyes.

-

-

Drug Discovery:

-

The combination of multiple functional groups suggests potential as a lead compound for drug development, particularly targeting enzymes or receptors.

-

Table: Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | A sulfur and nitrogen-containing aromatic ring contributing to bioactivity |

| Pyrrole Group | A nitrogen-containing aromatic ring known for diverse pharmacological effects |

| Tetrahydro-Pyran Ring | A saturated oxygen-containing ring providing structural rigidity |

| Methoxyphenyl Substituent | Adds hydrophobicity and potential for π-stacking interactions |

| Amide Functional Group | Enhances hydrogen bonding and solubility |

Research Findings and Synthesis

-

Formation of the thiazole core through cyclization reactions.

-

Introduction of the pyrrole group via condensation or substitution.

-

Functionalization of the tetrahydro-pyran ring with methoxyphenyl groups.

-

Amide bond formation through coupling reactions (e.g., using carbodiimides).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume